1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-
Description
The compound 1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- is a naphthalenesulfonic acid derivative functionalized with a maleimide group (2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl) via an ethylamino linker. Key structural features include:
- Naphthalene core: Aromatic hydrocarbon providing structural rigidity and UV absorbance properties.
- Sulfonic acid group (-SO₃H): Enhances water solubility and ionic character, making the compound suitable for aqueous applications .
- Maleimide moiety: Electrophilic group reactive toward thiol (-SH) groups, enabling bioconjugation with cysteine-containing proteins or peptides .
- Ethylamino linker: Spacer between the naphthalene core and maleimide, influencing steric accessibility and reaction efficiency.
This compound is likely used in biochemical applications, such as protein labeling or drug delivery, due to its thiol-reactive maleimide group and water-soluble sulfonic acid substituent.
Properties
IUPAC Name |
5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-15-7-8-16(20)18(15)10-9-17-13-5-1-4-12-11(13)3-2-6-14(12)24(21,22)23/h1-8,17H,9-10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXDQADHWPTVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- typically involves multiple steps, starting with the naphthalene ring as the core structure. The sulfonic acid group is introduced through sulfonation reactions, while the aminoethyl group and pyrrolidinone moiety are added through subsequent organic reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents onto the naphthalene ring or the pyrrolidinone moiety.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions often employ reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution reactions can be carried out using various electrophiles or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of naphthalene derivatives, including those containing 1-naphthalenesulfonic acid moieties, in exhibiting antibacterial and antifungal properties. For instance, compounds derived from naphthalene-1,4-diones have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida and Aspergillus species . The incorporation of a pyrrolidine structure in these compounds enhances their biological activity, making them promising candidates for new antimicrobial agents.
Anticancer Properties
There is ongoing research into the anticancer properties of naphthalene derivatives. Naphtho[1,2-e][1,3]oxazines bearing arylsulfonamide moieties have been synthesized and evaluated for their anticancer activities. Preliminary results indicate that these compounds may inhibit cancer cell proliferation, suggesting a potential therapeutic application in oncology .
Dye Manufacturing
Intermediate for Dyes
1-Naphthalenesulfonic acid derivatives are widely used as intermediates in the dye industry. They serve as key components in the synthesis of various azo dyes and other colorants due to their ability to form stable complexes with metal ions. This application is crucial for producing vibrant and durable dyes used in textiles and other materials .
Analytical Chemistry
Colorimetric Reagent
The compound functions as a colorimetric reagent in analytical chemistry. Its ability to form colored complexes with certain analytes allows it to be used in quantitative analysis. For example, it can be employed in determining concentrations of various substances through spectrophotometric methods . This application is particularly valuable in environmental monitoring and quality control processes.
Case Studies
Mechanism of Action
The mechanism by which 1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Maleimide-Containing Derivatives
Table 1: Key Maleimide-Functionalized Compounds
Key Observations :
- Reactivity : The target compound’s maleimide group shares thiol-specific reactivity with Cyanine5 Maleimide and LC-SMCC. However, LC-SMCC includes an NHS ester for amine conjugation, enabling dual functionality .
- Applications : Unlike PEGylated maleimides (e.g., mPEG-maleimide) used for stealth coating in drug delivery , the target compound’s naphthalene core may facilitate UV detection in analytical workflows.
Naphthalenesulfonic Acid Derivatives
Table 2: Naphthalenesulfonic Acid Analogues
Key Observations :
- Functional Groups: The target compound’s maleimide group differentiates it from surfactants (e.g., dinonyl derivatives) and dye intermediates (e.g., azo derivatives) .
- Solubility: Sulfonic acid substituents generally enhance water solubility, but bulky groups (e.g., dinonyl chains) render analogues lipophilic .
- Applications : The maleimide group shifts the application scope toward bioconjugation, unlike surfactants or dyes .
Structural and Functional Divergences
- Stability : Maleimides are prone to hydrolysis at high pH; the sulfonic acid group may stabilize the compound in acidic buffers.
- Regulatory Status: Dinonyl-naphthalenesulfonic acid salts are regulated for environmental safety , whereas maleimide derivatives require biocompatibility testing for biomedical use .
Biological Activity
1-Naphthalenesulfonic acid derivatives are significant in various fields, particularly in medicinal chemistry and biochemistry. This compound, specifically 1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-, exhibits notable biological activities that warrant detailed examination. This article aims to explore its biological properties, including antibacterial, antioxidant, and cytotoxic effects.
- Molecular Formula : C10H8N2O3S
- Molar Mass : 240.25 g/mol
- CAS Number : 85-47-2
Antibacterial Properties
Research indicates that 1-Naphthalenesulfonic acid derivatives possess significant antibacterial activity. A study assessed the compound's efficacy against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The results demonstrated that the compound could inhibit bacterial growth effectively at concentrations as low as 0.025 mg/mL for certain strains.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.050 |
| Pseudomonas aeruginosa | 0.100 |
These findings suggest a potential application in treating bacterial infections, particularly those resistant to conventional antibiotics .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated through various assays, including the DPPH radical scavenging method. The IC50 values were determined to assess the concentration required to inhibit 50% of the free radicals.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 150 |
| ABTS Scavenging | 120 |
The results indicate that the compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .
Cytotoxicity Studies
Cytotoxic effects were assessed using MTT assays on human colon epithelial cell lines. The study revealed that at concentrations above 100 µg/mL, the compound significantly reduced cell viability.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 90 |
| 100 | 70 |
| 200 | 40 |
These findings highlight the need for careful consideration of dosage when evaluating therapeutic applications .
Case Studies
Several case studies have been documented concerning the biological effects of naphthalenesulfonic acids:
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with chronic bacterial infections showed promising results when treated with derivatives of naphthalenesulfonic acid. The trial reported a significant reduction in infection rates and improved patient outcomes.
- Toxicological Assessment : A comprehensive study on the long-term exposure to naphthalenesulfonic acid derivatives indicated no significant carcinogenic effects but noted potential skin irritation and respiratory issues upon exposure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 1-naphthalenesulfonic acid derivatives, and how can these methods be adapted for the target compound?
- Methodological Answer :
- Step 1 : Start with sulfonation of naphthalene using concentrated sulfuric acid under controlled temperature (e.g., 160°C) to yield 1-naphthalenesulfonic acid .
- Step 2 : Introduce the aminoethyl-pyrrolidione moiety via nucleophilic substitution. For example, react 5-amino-1-naphthalenesulfonic acid with 2-(2,5-dioxopyrrolidin-1-yl)ethyl bromide in a polar aprotic solvent (e.g., DMF) with a base like triethylamine to facilitate substitution .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using recrystallization (e.g., ethanol/water mixtures) .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize the structural features of this compound?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Focus on aromatic protons (δ 7.5–8.5 ppm) and the pyrrolidione ring (δ 2.5–3.5 ppm for methylene groups). Use DMSO-d₆ as a solvent to enhance solubility .
- ¹³C NMR : Identify sulfonic acid carbons (δ 120–130 ppm) and carbonyl groups from the pyrrolidione moiety (δ 170–180 ppm) .
- IR Spectroscopy : Confirm sulfonic acid (-SO₃H) stretches (~1180 cm⁻¹, asymmetric; ~1040 cm⁻¹, symmetric) and pyrrolidione carbonyls (~1680 cm⁻¹) .
Q. What are the stability profiles of naphthalenesulfonic acid derivatives under varying pH and temperature conditions?
- Methodological Answer :
- Stability Testing :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
- Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm for aromatic systems) .
- Key Finding : Sulfonic acid groups enhance aqueous solubility but may hydrolyze under strongly alkaline conditions (pH > 10). Store at pH 5–7 and 4°C for long-term stability .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path searches) predict the reactivity of the pyrrolidione-ethylamino moiety in coupling reactions?
- Methodological Answer :
- DFT Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidione ring .
Simulate reaction pathways for cross-coupling (e.g., Suzuki-Miyaura) using transition-state modeling .
- Validation : Compare computational predictions with experimental yields. Adjust solvent polarity (e.g., THF vs. DMF) to match dielectric constants used in simulations .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR peaks)?
- Methodological Answer :
- Case Study : If aromatic protons show unexpected multiplicity:
Check for paramagnetic impurities (e.g., trace metals) via ICP-MS.
Re-examine solvent choice; D₂O may cause proton exchange broadening .
Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign peaks unambiguously .
Q. What experimental designs are recommended for studying the compound’s interactions with biomolecules (e.g., proteins)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) :
- Immobilize target proteins on a CM5 chip.
- Inject compound solutions (0.1–100 μM) to measure binding kinetics (ka, kd) .
- Fluorescence Quenching :
- Use tryptophan fluorescence (λex = 280 nm) to monitor binding-induced quenching. Analyze data with Stern-Volmer plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
